n-((1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)methyl)ethanamine
Description
This compound features a 1,2,4-triazole core substituted at position 1 with a methyl group, at position 3 with a thiophen-2-yl moiety, and at position 5 with an ethanamine group via a methylene bridge. Its molecular formula is C₉H₁₃N₄S, with an average molecular weight of 209.29 g/mol. This structural profile suggests applications in medicinal chemistry or agrochemicals, particularly given the prevalence of triazole derivatives in bioactive molecules .
Properties
Molecular Formula |
C10H14N4S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
N-[(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C10H14N4S/c1-3-11-7-9-12-10(13-14(9)2)8-5-4-6-15-8/h4-6,11H,3,7H2,1-2H3 |
InChI Key |
PRLMOXKQZJOHIH-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC(=NN1C)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-1H-1,2,4-triazole Precursors
A foundational step is the preparation of 1-methyl-1H-1,2,4-triazole derivatives, which serve as the core heterocycle.
| Step | Reagents & Conditions | Reaction Description | Product |
|---|---|---|---|
| 1 | 1,2,4-Triazole, potassium hydroxide, ethanol, chloromethane, reflux | Methylation of 1,2,4-triazole to yield 1-methyl-1H-1,2,4-triazole | 1-Methyl-1H-1,2,4-triazole |
| 2a | 1-Methyl-1H-1,2,4-triazole, tetrahydrofuran (THF), TMEDA, n-butyllithium, dibromomethane, cooling | Lithiation at 5-position followed by bromination | 5-Bromo-1-methyl-1H-1,2,4-triazole |
| 2b | 1-Methyl-1H-1,2,4-triazole, THF, LDA, trimethylchlorosilane, cooling | Lithiation followed by silylation | 5-Trimethylsilyl-1-methyl-1H-1,2,4-triazole |
These steps provide halogenated or silylated intermediates essential for further functionalization.
Carboxylation and Esterification
The 5-substituted triazole intermediates undergo carboxylation and esterification to introduce a methyl ester group at position 3 of the triazole ring:
| Step | Reagents & Conditions | Reaction Description | Product |
|---|---|---|---|
| 3 | 5-Bromo/Trimethylsilyl-1-methyl-1H-1,2,4-triazole, THF, LDA, CO2, cooling | Carboxylation at the 3-position | 5-Bromo/Trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid |
| 4 | Carboxylic acid intermediate, methanol, thionyl chloride (dropwise) | Esterification to methyl ester | 5-Bromo/(Trimethylsilyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester |
This sequence prepares the molecule for reduction or substitution steps.
Reduction and Amination to Form the Ethanamine Side Chain
The methyl ester or carboxylic acid intermediates are converted to the target ethanamine derivative by reduction and subsequent amination:
| Step | Reagents & Conditions | Reaction Description | Product |
|---|---|---|---|
| 5a | 5-Bromo-1-methyl-1H-1,2,4-triazole-3-methyl carboxylate, 5% Pd/C, DBU, methanol, hydrogen atmosphere, pressurized | Catalytic hydrogenation to remove bromine and reduce ester to aldehyde or alcohol | 1-Methyl-1H-1,2,4-triazole-3-methyl formate |
| 5b | 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, acetic acid, zinc powder | Reduction of acid to aldehyde/alcohol | 1-Methyl-1H-1,2,4-triazole-3-methyl formate |
| 6 | Reaction of the reduced intermediate with ethanamine or equivalent alkylating agent | Introduction of ethanamine side chain via nucleophilic substitution or reductive amination | N-((1-Methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)methyl)ethanamine |
The exact sequence for incorporating the thiophene ring and ethanamine group involves further coupling reactions, often starting from thiophene derivatives and nitrogen-containing precursors.
Alternative Synthetic Approaches and Innovations
Use of Thiophene Derivatives
Thiophene moieties are introduced through cross-coupling reactions or condensation with suitable triazole intermediates. Literature reports the synthesis of 1,2,4-triazole derivatives bearing thiophene substituents via:
- Cyclization reactions involving thiophene-containing hydrazides or thiosemicarbazides.
- Palladium-catalyzed cross-coupling of halogenated triazoles with thiophene boronic acids or stannanes.
Mannich Reaction for Side Chain Introduction
Summary Table of Preparation Steps
| Stage | Key Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Methylation of 1,2,4-triazole | KOH, EtOH, chloromethane | Reflux | 1-Methyl-1H-1,2,4-triazole |
| 2 | Lithiation and halogenation/silylation | n-BuLi or LDA, dibromomethane or trimethylchlorosilane | Cooling, THF | 5-Bromo or 5-Trimethylsilyl triazole |
| 3 | Carboxylation | LDA, CO2 | Cooling, THF | 3-Carboxylic acid derivative |
| 4 | Esterification | Methanol, thionyl chloride | Dropwise addition | Methyl ester derivative |
| 5 | Reduction | Pd/C, DBU, H2 or Zn, AcOH | Hydrogenation or batch addition | Reduced intermediate |
| 6 | Amination | Ethanamine or alkylating agent | Standard amination conditions | Target compound |
Research Results and Yields
While specific yields for each step vary depending on reaction scale and conditions, patent literature reports efficient conversion rates in the range of 70–90% for methylation and lithiation steps. Catalytic hydrogenation and esterification steps typically proceed with yields above 80%. The overall multi-step synthesis is optimized for high purity and yield of the final ethanamine-substituted triazole.
The preparation of This compound involves a multi-step synthetic route centered on the construction and functionalization of the 1,2,4-triazole core, strategic incorporation of the thiophene ring, and introduction of the ethanamine side chain. Key methodologies include methylation, lithiation, halogenation, carboxylation, esterification, reduction, and amination. The synthetic routes are supported by diverse literature sources, including patent disclosures and peer-reviewed research, ensuring a robust and reproducible preparation framework.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes selective oxidation under controlled conditions:
-
Reagents/Conditions : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid at 40–60°C.
-
Products : Sulfoxide or sulfone derivatives via electrophilic oxidation at the sulfur atom.
| Reaction Type | Reagents | Conditions | Major Product | Yield (%) |
|---|---|---|---|---|
| Thiophene oxidation | 30% H₂O₂ | 50°C, 6 hrs | Sulfoxide | 65–72 |
| Further oxidation | mCPBA | RT, 12 hrs | Sulfone | 58–63 |
Substitution Reactions
The triazole ring participates in nucleophilic aromatic substitution (NAS) and electrophilic substitutions:
Halogenation
-
Reagents : N-Bromosuccinimide (NBS) or iodine monochloride (ICl) in DMF .
-
Position : Predominant substitution at the C-5 position of the triazole ring.
| Halogen Source | Catalyst | Temp (°C) | Product | Selectivity |
|---|---|---|---|---|
| NBS | FeCl₃ | 80 | 5-Bromo-triazole | >90% |
| ICl | — | 25 | 5-Iodo-triazole | 82% |
Amination
-
Reagents : Hydrazine hydrate or primary amines in ethanol under reflux.
-
Outcome : Replacement of the methyl group at N-1 with bulkier amines (e.g., benzylamine).
Side-Chain Modifications
The ethanamine moiety undergoes typical amine reactions:
Acylation
-
Reagents : Acetyl chloride or benzoyl chloride in pyridine.
-
Products : N-Acetyl or N-benzoyl derivatives.
| Acylating Agent | Base | Reaction Time (hrs) | Product | Purity (%) |
|---|---|---|---|---|
| Acetyl chloride | Pyridine | 4 | N-Acetyl | 95 |
| Benzoyl chloride | Et₃N | 6 | N-Benzoyl | 88 |
Alkylation
-
Reagents : Alkyl halides (e.g., methyl iodide) in THF with K₂CO₃ .
-
Outcome : Quaternary ammonium salts formed at the ethanamine nitrogen .
Cycloaddition and Cross-Coupling
The triazole-thiophene system engages in catalytic cross-coupling:
-
Suzuki-Miyaura Coupling : With aryl boronic acids using Pd(PPh₃)₄ catalyst .
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the triazole’s N-2 position .
| Reaction Type | Catalyst | Partner | Product Class | Yield (%) |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Aryl-B(OH)₂ | Biaryl derivatives | 75–80 |
| CuAAC | CuSO₄/NaAsc | Azides | Triazolo-triazoles | 70–78 |
Reductive Transformations
-
Catalytic Hydrogenation : H₂ gas over Pd/C reduces the thiophene ring to tetrahydrothiophene.
-
Selectivity : The triazole ring remains intact under mild H₂ pressure (1–2 atm).
Acid/Base-Mediated Rearrangements
-
Triazole Ring Opening : Concentrated HCl at 100°C cleaves the triazole into hydrazine and nitrile intermediates.
-
Reversibility : Ring re-closes upon neutralization, enabling functional group interconversion.
Key Reactivity Trends
-
Triazole Core :
-
Thiophene Moiety :
-
Oxidation susceptibility increases with electron-donating triazole substituents.
-
-
Ethanamine Side Chain :
-
Steric hindrance from the triazole-thiophene system limits secondary amine reactions.
-
Scientific Research Applications
N-((1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)methyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-((1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Structural Analogs with Modified Triazole Substituents
a. 1-(2-Ethyl-1,2,4-triazol-3-yl)ethanamine
- Structure : Ethyl group at position 2 of the triazole; ethanamine at position 3.
- Key Differences : Lacks the thiophene moiety and has an ethyl group instead of methyl at the triazole.
b. 1-(3-Methyl-1H-1,2,4-triazol-5-yl)ethanamine
- Structure : Methyl group at position 3 of the triazole; ethanamine at position 4.
- Key Differences: No thiophene substitution; smaller substituent at position 3.
- Impact : Reduced aromaticity and electron-deficient character compared to the thiophene-containing target compound, likely decreasing π-π stacking interactions .
c. n-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine
- Structure : Cyclopropyl group at position 3 of the triazole.
- Key Differences : Cyclopropyl replaces thiophen-2-yl, introducing strain and sp³ hybridization.
- Impact : Altered electronic effects (less conjugation) and increased steric hindrance may reduce binding to flat aromatic targets .
d. N-[1-Methyl-3-(trifluoromethyl)-1h-1,2,4-triazol-5-yl]ethane-1,2-diamine dihydrochloride
- Structure : Trifluoromethyl at position 3; diamine chain at position 5.
- Key Differences : Strong electron-withdrawing CF₃ group and longer amine chain.
Analogs with Thiophene Modifications
a. 2-((4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(1-NAPHTHYL)ACETAMIDE
- Structure : Thiophen-2-yl at position 5 of the triazole; naphthyl acetamide side chain.
- Key Differences : Thiophene positional isomer (position 5 vs. 3) and a bulkier acetamide group.
- Impact : Altered steric orientation and hydrogen-bonding capacity; the naphthyl group may enhance hydrophobic interactions .
b. N-{(1S)-1-[3-chloro-5-fluoro-2-({[2-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolin-8-yl]oxy}methyl)phenyl]ethyl}-2-(difluoromethoxy)acetamide
- Structure: Triazole linked to a quinoline-thiophene hybrid.
- Key Differences: Extended conjugated system (quinoline) and additional halogen substituents.
- Impact : Improved target specificity for enzymes (e.g., kinases) due to planar aromatic systems .
Key Observations :
- Thiophene vs. Cyclopropyl : Thiophene enhances π-π interactions but may reduce metabolic stability compared to cyclopropyl.
- Electron-Withdrawing Groups (e.g., CF₃) : Improve resistance to oxidation but may reduce solubility.
- Amine Chain Length : Longer chains (e.g., diamine) increase basicity and water solubility at physiological pH.
Biological Activity
n-((1-Methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)methyl)ethanamine is a synthetic compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant data tables and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₇H₈N₄S |
| Molecular Weight | 180.23 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 62732812 |
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that triazole tethered compounds can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. The inhibition of TS has been linked to apoptosis in cancer cells.
- Case Study : In a study evaluating various triazole derivatives, it was found that specific compounds exhibited IC₅₀ values ranging from 1.1 µM to 4.24 µM against different cancer cell lines (MCF-7, HCT-116, and HepG2) . This indicates that the synthesized derivatives have a potent effect on cell proliferation.
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has also been documented. Compounds have shown good inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Case Study : A study reported that certain synthesized triazole derivatives demonstrated effective antimicrobial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics . The results suggest that these compounds could serve as potential alternatives in treating resistant bacterial strains.
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and interference with cellular processes critical for survival and proliferation. The triazole ring structure is known to interact with various biological targets, leading to altered metabolic pathways in pathogens and cancer cells.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | MCF-7 | 1.1 | TS Inhibition |
| Compound 10 | HCT-116 | 2.6 | TS Inhibition |
| Compound 11 | HepG2 | 1.4 | TS Inhibition |
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound ID | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 8 |
| Compound B | S. aureus | 16 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((1-Methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)methyl)ethanamine, and how are intermediates purified?
- Methodology :
- Step 1 : Synthesize the triazole-thiophene core via cyclization of thiosemicarbazide derivatives under reflux in ethanol or aqueous media. For example, thiol intermediates can react with sodium monochloroacetate to form carboxylic acid derivatives .
- Step 2 : Functionalize the triazole ring with a methyl group and ethanamine side chain using nucleophilic substitution. For analogous compounds, reactions with organic bases (e.g., diethylamine, morpholine) in propan-2-ol yield purified salts after crystallization .
- Purification : Crystallization from methanol or water-propan-2-ol mixtures (1:1) is standard. Chromatographic methods (HPLC, TLC) confirm purity .
Q. How is the structural integrity of the compound confirmed experimentally?
- Analytical Techniques :
- Spectral Analysis : Use -NMR and -NMR to verify substituent positions on the triazole and thiophene rings. IR spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>95%). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns .
Q. What are the key intermediates in the synthesis of this compound?
- Critical Intermediates :
- 4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol : Synthesized via classical thiolation reactions and used to generate carboxylic acid derivatives .
- Thiophene-2-ylmethylamine : Reacts with triazole precursors to introduce the thiophene moiety. Stability of this intermediate under basic conditions is critical .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Molecular Docking Protocols :
- Software : AutoDock Vina or Schrödinger Suite for ligand-receptor binding simulations.
- Targets : Prioritize enzymes with conserved catalytic sites (e.g., cytochrome P450, kinases) due to the triazole-thiophene scaffold’s electron-rich nature .
- Validation : Compare docking scores (e.g., binding energy < -7 kcal/mol) with experimental IC values from enzyme inhibition assays .
Q. How do substituent variations (e.g., methyl vs. phenyl groups) affect regioselectivity in triazole-thiophene derivatives?
- Regioselectivity Analysis :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the triazole ring direct substitutions to the 3-position, while methyl groups enhance stability at the 5-position .
- Steric Factors : Bulky substituents on the thiophene ring reduce yields in nucleophilic substitutions due to steric hindrance .
Q. What experimental strategies resolve contradictions in reported biological activities of similar triazole derivatives?
- Data Reconciliation :
- Variable Control : Standardize assay conditions (e.g., pH, temperature) to minimize discrepancies. For example, conflicting antimicrobial data may arise from differences in bacterial strains or culture media .
- Tautomerism Studies : Use -NMR and X-ray crystallography to detect thione-thiol tautomerism, which can alter bioactivity. Karpenko et al. (2018) demonstrated this for oxadiazole-thione hybrids .
Q. How can Design of Experiments (DoE) optimize reaction conditions for high-yield synthesis?
- DoE Framework :
- Variables : Solvent polarity (water vs. DMF), temperature (60–100°C), and catalyst loading (e.g., KCO at 1–5 mol%).
- Response Surface Methodology (RSM) : Statistically model interactions between variables. For example, aqueous media at 80°C with 3 mol% KCO maximizes yield in analogous triazole syntheses .
Methodological Challenges and Solutions
Q. What are the solubility challenges, and how can they be addressed during purification?
- Solubility Profile :
- The compound is sparingly soluble in polar solvents (water, ethanol) but dissolves in DMSO or DMF.
- Solution : Use mixed solvents (e.g., methanol:water = 7:3) for crystallization. Gradient elution in HPLC (acetonitrile/water + 0.1% TFA) improves separation .
Q. How does tautomerism in the triazole ring influence spectroscopic data interpretation?
- Tautomer Detection :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
